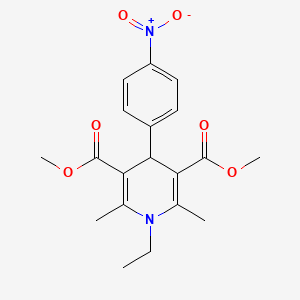

3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

The compound 3,5-dimethyl 1-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a well-studied family of calcium channel blockers with applications in cardiovascular therapeutics . Structurally, it features:

- A 1,4-dihydropyridine core with methyl groups at positions 2 and 6.

- An ethyl substituent at the N1 position and methyl ester groups at positions 3 and 3.

- A 4-nitrophenyl moiety at position 4, providing electron-withdrawing effects critical for bioactivity.

Properties

IUPAC Name |

dimethyl 1-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-6-20-11(2)15(18(22)26-4)17(16(12(20)3)19(23)27-5)13-7-9-14(10-8-13)21(24)25/h7-10,17H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFPCJUPGQFXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(C(=C1C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, commonly referred to as a dihydropyridine derivative, is a compound of significant interest due to its biological activities, particularly as a calcium channel blocker. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H20N2O6

- Molecular Weight : 360.37 g/mol

- CAS Number : 39562-70-4

- IUPAC Name : 3-Ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dihydropyridines primarily act as L-type calcium channel blockers , inhibiting calcium influx into cells. This mechanism is crucial in the treatment of cardiovascular diseases as it leads to:

- Vasodilation : Reducing blood pressure by relaxing vascular smooth muscle.

- Cardiac Effects : Decreasing myocardial oxygen demand and improving coronary blood flow.

Cardiovascular Effects

Research indicates that compounds in the dihydropyridine class can significantly impact cardiovascular function. For instance, a study on related compounds demonstrated that administration led to a notable decrease in systemic blood pressure without significantly altering cerebral oxygen and carbon dioxide tensions .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties. The compound has been shown to enhance cerebral blood flow and metabolism in animal models, indicating possible applications in treating conditions like stroke or neurodegenerative diseases .

Study on Cerebral Circulation

A notable study examined the effects of a closely related compound (CD-349) on cerebral circulation in cats. Results showed that an infusion of this compound resulted in a significant decrease in mean arterial blood pressure while maintaining stable levels of cerebral oxygenation . This suggests that dihydropyridine derivatives could be beneficial in managing conditions affecting cerebral perfusion.

Calcium Channel Inhibition

A comparative analysis highlighted that various dihydropyridine derivatives exhibit varying degrees of calcium channel inhibition. For example, certain hybrids demonstrated up to 51% inhibition at concentrations comparable to established drugs like nimodipine .

Tables of Biological Activity

| Activity | Compound | Effect/IC50 |

|---|---|---|

| Calcium Channel Blockade | 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl) | Up to 51% inhibition at 10 μM |

| Blood Pressure Reduction | CD-349 | Significant decrease |

| Neuroprotective Potential | Dihydropyridine derivatives | Increased cerebral metabolism |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C17H18N2O6

- Molecular Weight: 346.33 g/mol

- CAS Number: Not specifically listed but related compounds have been identified under various CAS numbers.

Pharmaceutical Applications

1. Antihypertensive Properties:

- The compound is structurally related to known antihypertensive agents such as Nicardipine and Nitrendipine. These drugs are calcium channel blockers used to treat high blood pressure and angina. Research indicates that the dihydropyridine structure is crucial for the pharmacological activity of these compounds .

2. Impurity Reference Material:

- It serves as an impurity reference material for the quality control of antihypertensive drugs. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, understanding and quantifying these impurities is essential for regulatory compliance .

3. Research in Cardiovascular Diseases:

- Studies have shown that derivatives of this compound can exhibit protective effects against cardiovascular diseases by modulating calcium influx in cardiac tissues. This modulation can lead to improved cardiac function and reduced risk of heart-related conditions .

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

- Formation of the dihydropyridine core through condensation reactions.

- Introduction of the nitrophenyl group via electrophilic aromatic substitution.

- Functionalization at the 3 and 5 positions with carboxylate groups to enhance solubility and bioactivity.

These synthetic routes are crucial for developing analogs with enhanced pharmacological properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs include:

Nitro Group Position: The target compound has a para-nitrophenyl group (4-nitrophenyl), whereas analogs like compound 4 () and nimodipine-related impurities () feature meta-nitrophenyl (3-nitrophenyl).

Ester Groups :

- The target compound uses methyl and ethyl esters , balancing lipophilicity and metabolic stability. In contrast:

N1 Substituent :

Spectroscopic and Physicochemical Properties

IR and NMR Data :

While direct data for the target compound is unavailable, analogs provide insights:- Compound 6o () shows IR peaks at 3320 cm⁻¹ (N-H) and 1665 cm⁻¹ (C=O), typical for amide-containing DHPs. The target’s ester groups would instead exhibit C=O stretches near 1700 cm⁻¹ .

- 1H NMR : Methyl and ethyl ester protons in the target would resonate near δ 3.5–4.3 ppm, distinct from amide protons (δ 5.85 ppm in compound 6o) .

Molecular Weight :

Estimated at ~401 g/mol (C₂₀H₂₃N₃O₆), lighter than amide derivatives like compound 6o (558.51 g/mol) .

Data Table: Key Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl 1-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The compound can be synthesized via modified Hantzsch dihydropyridine (DHP) synthesis. Key steps include:

- Cyclocondensation : Ethyl acetoacetate and 4-nitrobenzaldehyde undergo cyclization in ethanol/ammonium acetate under reflux (70–80°C).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity for the 4-nitrophenyl substituent .

- Yield Monitoring : Purity is validated via TLC and recrystallization in ethanol/water (yields typically 60–75%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 2.34 ppm (singlet, 6H: 2,6-dimethyl groups).

- δ 5.25 ppm (singlet, 1H: H4 of DHP ring).

- δ 7.06–8.37 ppm (multiplet, aromatic protons from 4-nitrophenyl) .

- ¹³C NMR : Peaks at δ 167.32 ppm confirm ester carbonyl groups .

- IR : Bands at 1665 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (N-H bend) validate amide/ester functionalities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-nitrophenyl group in this compound during metabolic or photochemical studies?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group stabilizes the DHP ring via resonance, reducing susceptibility to oxidation.

- Metabolic Stability : Cytochrome P-450 enzymes (e.g., CYP3A4) preferentially oxidize the 1-ethyl substituent over the nitro group, as shown in microsomal assays .

- Photodegradation : UV irradiation at 254 nm induces nitro-to-nitrite conversion, monitored via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 4-nitrophenyl group with electron-deficient aryl groups (e.g., 3-nitrophenyl) to modulate redox potential.

- Ester vs. Amide : Replace dicarboxylate esters with amides (e.g., N3,N5-bis(2-nitrophenyl)) to enhance hydrogen-bonding interactions with biological targets .

- Bioactivity Assays : Use calcium channel blocking assays (e.g., guinea pig ileum models) to correlate substituent effects with pharmacological activity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating stability under physiological conditions .

- Docking Studies : Target voltage-gated calcium channels (e.g., Cav1.2) using AutoDock Vina; the 4-nitrophenyl group shows π-π stacking with Phe1142 residues .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., conflicting NMR assignments, unexpected biological activity) for this compound?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature ¹H NMR to resolve overlapping signals caused by conformational flexibility of the DHP ring .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm ambiguous proton environments .

- Biological Replicates : Repeat enzyme inhibition assays with stricter pH control (pH 7.4 ± 0.1) to address variability in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.